6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
The compound “6-((4-Ethoxy-3-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. This core is substituted at the 6-position with a sulfonyl group that is further substituted with a 4-ethoxy-3-fluorophenyl group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrido[4,3-d]pyrimidine core, followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[4,3-d]pyrimidine core, the sulfonyl group, and the 4-ethoxy-3-fluorophenyl group. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the 4-ethoxy-3-fluorophenyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the 4-ethoxy-3-fluorophenyl group could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Medicinal Applications
The compound and its derivatives have been synthesized for various medicinal applications, including their role as potential antimicrobial, antifungal, and anti-inflammatory agents. For instance, Tiwari et al. (2018) discussed the synthesis of chromone-pyrimidine coupled derivatives showing promising antimicrobial activity, highlighting the potential of such structures in drug development (Tiwari et al., 2018). Similarly, other studies have focused on the synthesis of pyrimidine derivatives for antihypertensive and anti-inflammatory purposes, demonstrating their wide-ranging applications in medicinal chemistry (Muralidharan et al., 2019).
Antimicrobial and Antifungal Efficacy
Research has shown that certain derivatives exhibit significant antimicrobial and antifungal efficacies. For example, the synthesis of novel dihydropyrimidines has been explored for their antimycobacterial activity, suggesting their potential in addressing drug-resistant bacterial strains (Elumalai et al., 2013). These findings indicate a promising avenue for the development of new antimicrobial agents.
Future Directions
Properties
IUPAC Name |
6-(4-ethoxy-3-fluorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-2-22-15-4-3-12(7-13(15)16)23(20,21)19-6-5-14-11(9-19)8-17-10-18-14/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLLZZUUZYPTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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